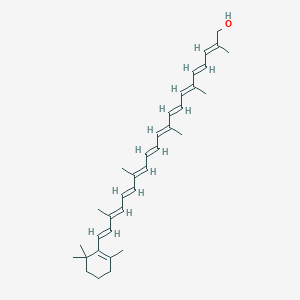
4'-Apo-beta-carotenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-apo-beta-carotenol is an apo carotenoid C35 terpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 4'-position.
Applications De Recherche Scientifique
Biochemical Properties
4'-Apo-beta-carotenol is derived from the oxidative degradation of beta-carotene at the 4'-position. Its molecular formula is C35H46O, with a molecular weight of approximately 502.76 Daltons. The compound exhibits significant antioxidant activity, which plays a vital role in scavenging free radicals and reducing oxidative stress in biological systems .
Antioxidant Activity
The antioxidant properties of this compound are crucial for its application in health:
- Oxidative Stress Reduction : Research indicates that this compound can help mitigate oxidative stress, which is linked to various chronic diseases such as cardiovascular diseases and certain cancers.
- Gene Expression Modulation : It has been shown to influence gene expression related to antioxidant defense mechanisms, enhancing the body's ability to combat oxidative damage.
Cancer Research
This compound has been investigated for its potential anti-cancer properties:
- Inhibition of Tumor Growth : Studies have demonstrated that certain metabolites derived from beta-carotene, including this compound, can inhibit the proliferation of cancer cells. For instance, it has been observed to inhibit the growth of breast cancer cells and leukemia cells in vitro .
- Mechanisms of Action : The compound's ability to modulate retinoic acid receptors suggests a mechanism through which it may exert anti-cancer effects by regulating gene expression involved in cell differentiation and apoptosis .
Cardiovascular Health
The antioxidant properties of this compound may also contribute to cardiovascular health:
- Protection Against Atherosclerosis : By reducing oxidative stress and inflammation, this compound may help lower the risk of atherosclerosis and other cardiovascular diseases .
- Synergistic Effects with Other Antioxidants : Research suggests that it can work synergistically with other antioxidants, enhancing their efficacy in protecting against oxidative damage.
Nutritional Applications
This compound's role as a dietary supplement is also noteworthy:
- Bioavailability Enhancement : Studies indicate that it may improve the bioavailability of certain nutrients when consumed alongside other dietary components, making it an attractive addition to functional foods and supplements.
- Potential Use in Fortification : Given its health benefits, there is potential for incorporating this compound into food products aimed at enhancing nutritional value and promoting health.
Case Study: Antioxidant Efficacy
In a study examining the effects of various carotenoids on human health, researchers found that this compound significantly reduced markers of oxidative stress in human subjects when included in their diet. This study highlighted its potential as a dietary intervention for reducing disease risk associated with oxidative damage .
Case Study: Cancer Cell Proliferation
Another investigation focused on the impact of this compound on breast cancer cell lines. Results indicated that treatment with this compound led to a marked decrease in cell viability and proliferation rates, suggesting its utility in cancer therapy strategies .
Propriétés
Formule moléculaire |
C35H48O |
|---|---|
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaen-1-ol |
InChI |
InChI=1S/C35H48O/c1-28(17-11-19-30(3)20-13-22-32(5)27-36)15-9-10-16-29(2)18-12-21-31(4)24-25-34-33(6)23-14-26-35(34,7)8/h9-13,15-22,24-25,36H,14,23,26-27H2,1-8H3/b10-9+,17-11+,18-12+,20-13+,25-24+,28-15+,29-16+,30-19+,31-21+,32-22+ |
Clé InChI |
IRGSMWBLPRDMQW-BRZOAGJPSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CO)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CO)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















